

3-Ethynylpiperidine HCl: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Ethynylpiperidine hydrochloride

Cat. No.: B1394876

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Abstract: This technical guide offers an in-depth exploration of the physical and chemical properties of **3-Ethynylpiperidine hydrochloride** (HCl). As a critical building block in modern medicinal chemistry, a thorough understanding of its characteristics is essential for its effective use in synthesizing novel therapeutic agents. This document provides researchers, scientists, and drug development professionals with vital data and practical insights to leverage the full potential of this versatile molecule. We will examine its structural features, physicochemical parameters, spectral data, and core reactivity, all grounded in scientific accuracy and supported by authoritative references.

Introduction: The Importance of the Ethynylpiperidine Scaffold

The piperidine ring is a prevalent structural motif in numerous natural products and synthetic drugs, valued for its favorable pharmacokinetic properties.^{[1][2][3][4][5]} The addition of an ethynyl group at the 3-position provides distinct conformational rigidity and a versatile chemical handle for a wide range of synthetic modifications. In its hydrochloride salt form, 3-Ethynylpiperidine HCl offers improved stability and solubility, making it the preferred form for storage and use in reactions. Its increasing significance is highlighted by its function as a key intermediate in the creation of various biologically active compounds. This guide serves as a definitive resource, consolidating crucial information to foster and inspire innovative research.

Physicochemical Properties: A Quantitative Summary

A clear understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The table below outlines the key parameters for 3-Ethynylpiperidine HCl.

Property	Value	Source(s)
Molecular Formula	C7H12ClN	[6][7][8]
Molecular Weight	145.63 g/mol	[6][7][8]
CAS Number	959918-19-5	[6][7][8]
Alternate CAS	2199320-88-0 (for (3S)-enantiomer)	[9]

Expert Insight: The hydrochloride form significantly boosts the aqueous solubility of the parent free base, a vital characteristic for many biological assays and reactions in aqueous solutions.

Spectroscopic Characterization: Defining the Molecular Structure

Spectroscopic analysis is essential for the clear identification and purity verification of 3-Ethynylpiperidine HCl. The following are characteristic spectral data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum details the hydrogen atoms within the molecule. Key signals to expect include the acetylenic proton ($\equiv\text{C-H}$), protons on the piperidine ring, and the N-H proton. The precise chemical shifts and coupling constants will vary based on the solvent used.
- ¹³C NMR:** The carbon NMR spectrum indicates the number and electronic environment of the carbon atoms. Distinct signals will appear for the two acetylenic carbons and the carbons of the piperidine ring.

3.2. Infrared (IR) Spectroscopy

The IR spectrum is especially useful for identifying key functional groups. The rovibrational spectrum of gaseous HCl provides a classic example of how vibrational and rotational

transitions can be analyzed.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Functional Group	Characteristic Absorption (cm ⁻¹)
C≡C-H stretch	~3300 cm ⁻¹ (sharp, strong)
C≡C stretch	~2100 cm ⁻¹ (weak to medium)
N-H stretch	2500-3000 cm ⁻¹ (broad, due to HCl salt)
C-H stretch (alkane)	2850-3000 cm ⁻¹

Trustworthiness: When collecting experimental data, it is critical to ensure the sample is free from residual solvent, as this can affect the interpretation of the spectra, especially in the N-H and C-H stretching regions.

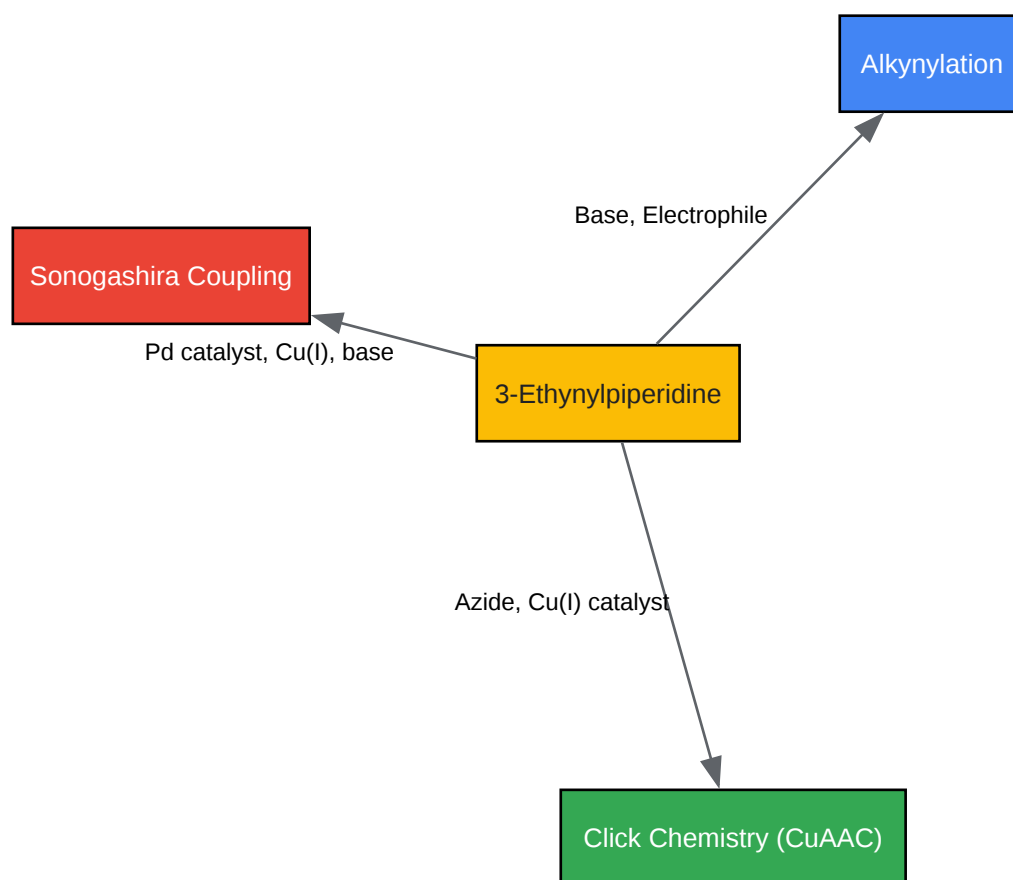
Chemical Reactivity and Synthetic Applications

The synthetic flexibility of 3-Ethynylpiperidine HCl arises from the reactivity of both the terminal alkyne and the secondary amine of the piperidine ring.

4.1. Reactions Involving the Terminal Alkyne

The terminal alkyne opens the door to numerous chemical transformations, particularly carbon-carbon bond-forming reactions.

Diagram: Key Reactions of the Terminal Alkyne



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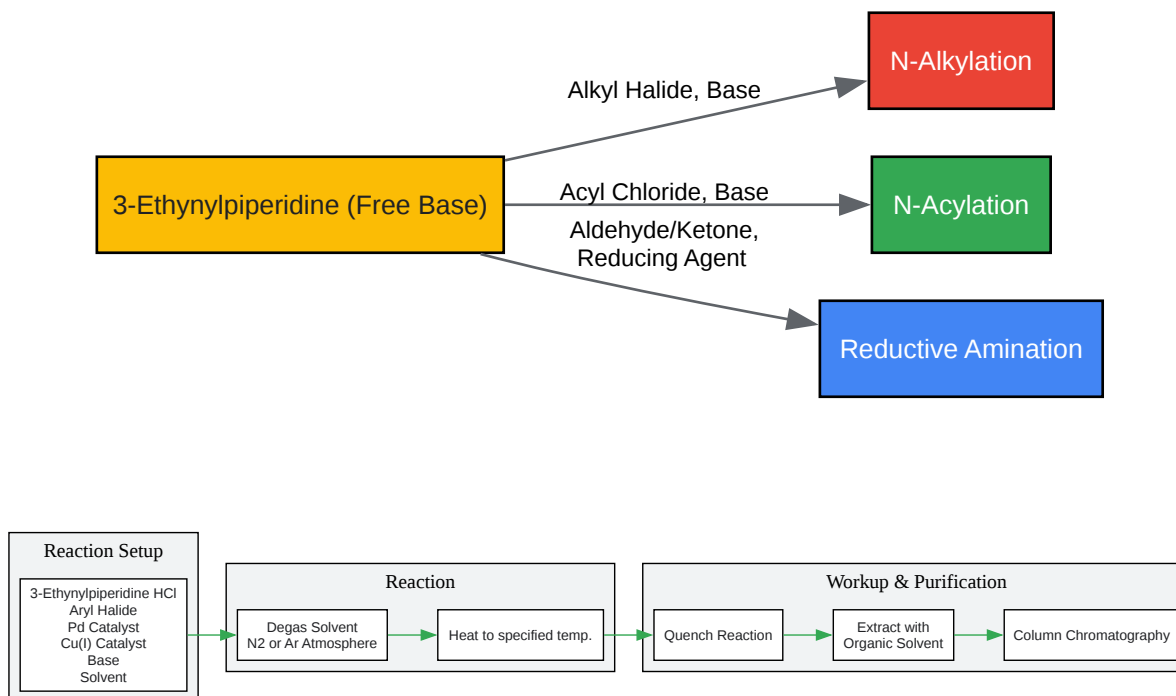
Caption: Major synthetic routes involving the alkyne group.

- **Sonogashira Coupling:** This palladium-catalyzed cross-coupling with aryl or vinyl halides is a robust method for creating sp-sp² carbon-carbon bonds, allowing for the direct connection of the piperidine scaffold to various aromatic and heteroaromatic systems.
- **Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC):** The terminal alkyne readily engages in CuAAC reactions with organic azides to produce 1,2,3-triazoles. This highly efficient and regioselective reaction is extensively used in drug discovery and bioconjugation.
- **Alkynylation Reactions:** Deprotonation of the terminal alkyne with a suitable base forms a nucleophilic acetylide that can react with a range of electrophiles, such as aldehydes, ketones, and alkyl halides.

4.2. Reactions of the Piperidine Nitrogen

The secondary amine of the piperidine ring acts as a nucleophilic and basic center.

Diagram: Reactivity of the Piperidine Nitrogen



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